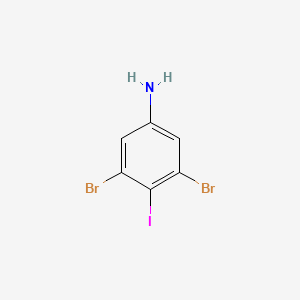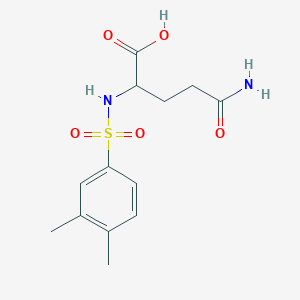![molecular formula C12H16N2O2 B2388556 2-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol CAS No. 923113-84-2](/img/structure/B2388556.png)
2-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound features a benzimidazole core with a 2-methoxyethyl substituent and an ethanol group, making it a versatile molecule for various applications.
Aplicaciones Científicas De Investigación
2-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mecanismo De Acción
Target of Action
Similar compounds with an imidazole ring structure have been found to exhibit antimicrobial activities . They show strong bacteriostatic or bactericidal activity against various bacterial species such as Staphylococcus spp. , Micrococcus luteus ATCC 10240 , and Bacillus spp. .
Mode of Action
Imidazole derivatives are known to play an important role in charge-transfer processes and as a hydrogen donor and acceptor in enzymes . This suggests that the compound may interact with its targets by donating or accepting hydrogen atoms, thereby affecting the normal functioning of the target organisms.
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biological activities, such as antimicrobial, antitumor, and antiviral activities . This suggests that the compound may interfere with multiple biochemical pathways in the target organisms, leading to a broad spectrum of downstream effects.
Pharmacokinetics
Imidazole compounds are known to be highly polar, with good tissue penetration and permeability . This suggests that the compound may have high bioavailability.
Result of Action
Similar compounds have been found to exhibit strong bacteriostatic or bactericidal activity . This suggests that the compound may inhibit the growth of bacteria or kill them outright, thereby preventing or treating bacterial infections.
Action Environment
The efficacy of similar compounds is known to be influenced by factors such as the presence of other substances, ph, temperature, and the specific characteristics of the target organisms .
Safety and Hazards
The safety and hazards of a compound are typically determined through toxicological studies. These studies assess the potential risks associated with exposure to the compound . The specific safety and hazard information for “2-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol” is not available in the literature I have access to.
Direcciones Futuras
The future directions for research on a compound depend on its potential applications. For imidazole derivatives, potential areas of interest include pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis . The specific future directions for “2-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol” would depend on its properties and potential applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol typically involves the condensation of o-phenylenediamine with an appropriate aldehyde, followed by cyclization and subsequent functionalization. One common method involves the use of lactic acid as a promoter in a multicomponent reaction, which is environmentally benign and efficient . The reaction conditions often include heating at 160°C, which facilitates the formation of the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and reduce production time. Catalysts such as Lewis acids or nanoparticles may be employed to improve efficiency and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
2-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can have enhanced biological activities or different physicochemical properties .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1-Methyl-1H-imidazol-2-yl)-ethanol
- 2-(2-Methyl-1H-imidazol-1-yl)ethanol
- 1-(2-Hydroxyethyl)imidazole
Uniqueness
2-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the 2-methoxyethyl group enhances its solubility and bioavailability compared to other benzimidazole derivatives . Additionally, the ethanol group provides a site for further functionalization, allowing for the synthesis of a wide range of derivatives with potential therapeutic applications.
Propiedades
IUPAC Name |
2-[1-(2-methoxyethyl)benzimidazol-2-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-16-9-7-14-11-5-3-2-4-10(11)13-12(14)6-8-15/h2-5,15H,6-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKDCJRGIOWHGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=CC=CC=C2N=C1CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,2-dimethoxyethyl)-N'-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide](/img/structure/B2388473.png)
![2-{1-[(Methylsulfanyl)methyl]cyclopropyl}acetonitrile](/img/structure/B2388474.png)


![3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B2388477.png)

![6-(3,3-Diphenylpropyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2388482.png)

![(Z)-3-(6-Bromoimidazo[1,2-a]pyrazin-3-yl)-2-(6-chloro-1H-indole-3-carbonyl)prop-2-enenitrile](/img/structure/B2388485.png)
![2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(benzo[d][1,3]dioxol-5-ylmethyl)quinazolin-4(3H)-one](/img/structure/B2388487.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2388492.png)

![2-Chloro-N-methyl-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]propanamide](/img/structure/B2388496.png)
